![molecular formula C25H18O7 B1482311 Buanquinone CAS No. 1643121-43-0](/img/structure/B1482311.png)
Buanquinone
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Description
Buanquinone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Properties and Structure
Buanquinone is characterized as a pentacyclic anthraquinone. Its unique structure contributes to its biological activity, making it a subject of interest for researchers exploring natural compounds with therapeutic potential.
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Antimicrobial Properties
- This compound has been evaluated for its antimicrobial activity. While studies indicate limited antibacterial and antifungal properties, related compounds such as buanmycin (produced alongside this compound) have shown significant antibacterial effects against Bacillus subtilis and Salmonella enterica, with an IC50 value of 0.7 μM . This suggests that while this compound itself may not exhibit strong antimicrobial activity, its derivatives could be more effective.
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Anticancer Potential
- Research indicates that anthraquinones, including this compound, possess anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications in the chemical structure of similar compounds have led to enhanced cytotoxicity against leukemia cells .
Case Study 1: Antibacterial Activity
A study conducted on marine-derived actinomycetes isolated from tidal mudflats revealed that the Streptomyces strain produced this compound alongside buanmycin. While this compound showed no significant antibacterial activity, the study emphasized the importance of exploring related compounds for potential therapeutic applications .
Case Study 2: Anticancer Activity
In a separate investigation, synthetic derivatives of anthraquinones were tested against various cancer cell lines. The results demonstrated that certain modifications to the this compound structure could significantly enhance its anticancer efficacy, suggesting pathways for developing new chemotherapeutic agents .
Applications in Drug Development
The exploration of this compound's derivatives is critical in drug development due to their potential therapeutic effects. Researchers are focusing on:
- Synthesis of Analogues : By modifying the chemical structure of this compound, scientists aim to create more potent derivatives with improved biological activities.
- Natural Product Libraries : this compound and its analogues contribute to natural product libraries used in high-throughput screening for drug discovery.
Data Table: Comparative Biological Activities
Properties
CAS No. |
1643121-43-0 |
---|---|
Molecular Formula |
C25H18O7 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-3-(2-oxopropyl)-5,6-dihydrobenzo[a]tetracene-8,13-dione |
InChI |
InChI=1S/C25H18O7/c1-10(26)4-11-5-12-2-3-14-15(20(12)18(28)6-11)9-17-22(24(14)31)25(32)21-16(23(17)30)7-13(27)8-19(21)29/h5-9,27-29,31H,2-4H2,1H3 |
InChI Key |
YBTOIEQONVVKDU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
Canonical SMILES |
CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
Synonyms |
buanquinone |
Origin of Product |
United States |
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